3-amino-6-bromo-N-methoxy-N-methylpyrazine-2-carboxamide
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Overview
Description
3-amino-6-bromo-N-methoxy-N-methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C8H10BrN3O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-bromo-N-methoxy-N-methylpyrazine-2-carboxamide typically involves the bromination of a pyrazine derivative followed by amination and subsequent functional group modificationsThe final steps involve the methoxylation and methylation of the carboxamide group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of de-brominated or hydrogenated derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
3-amino-6-bromo-N-methoxy-N-methylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-amino-6-bromo-N-methoxy-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
3-amino-2-bromo-6-methylpyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-amino-3-bromo-2-methylpyridine: Another similar compound with slight variations in the position of functional groups.
Uniqueness: 3-amino-6-bromo-N-methoxy-N-methylpyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C7H9BrN4O2 |
---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
3-amino-6-bromo-N-methoxy-N-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H9BrN4O2/c1-12(14-2)7(13)5-6(9)10-3-4(8)11-5/h3H,1-2H3,(H2,9,10) |
InChI Key |
GZPRYNUWIOWFBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NC(=CN=C1N)Br)OC |
Origin of Product |
United States |
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